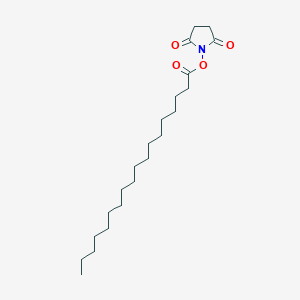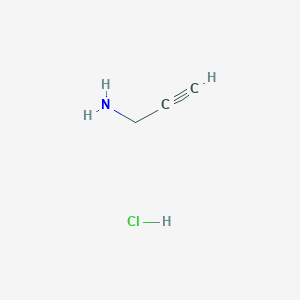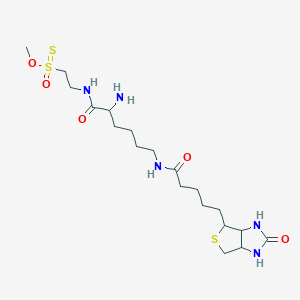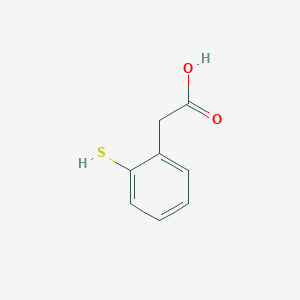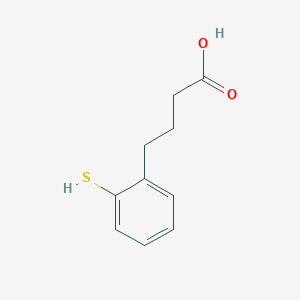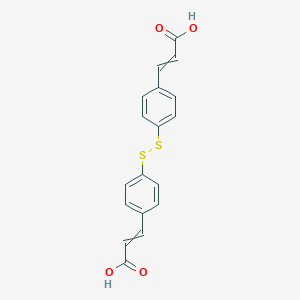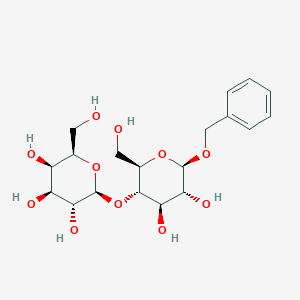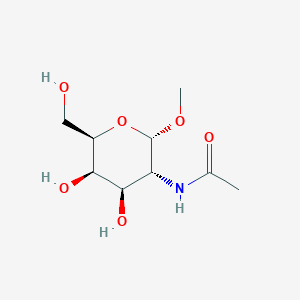![molecular formula C26H35BrO17 B014540 [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate CAS No. 4753-07-5](/img/structure/B14540.png)
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The detailed compound falls under a category of complex organic molecules characterized by multiple acetyl and bromooxan groups attached to an oxan ring structure. These features suggest its relevance in synthetic chemistry, particularly in the synthesis of nucleoside analogues or other biologically active compounds.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, focusing on achieving the desired stereochemistry and functional group installation. For instance, Lemieux and Fraser-Reid (1964) described the brominolysis of carbohydrate iodides, highlighting a method that could be relevant to synthesizing parts of the compound , through the manipulation of acetylated glycosides using bromine and silver acetate to achieve specific substituent replacement and functional group introduction (Lemieux & Fraser-Reid, 1964).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the 3D conformation and stereochemistry of the compound. Liu et al. (2014) provided insights into the structure of a related anticancer nucleosides intermediate, showcasing the importance of structural analysis in understanding the compound's potential interactions and biological activity (Liu et al., 2014).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various chemical reagents, which is crucial for further derivatization or functionalization. Studies like the one by Idris et al. (2000) explore the regio- and stereo-selective bromo(alkoxylation)s of related compounds, providing a glimpse into the methodologies for introducing bromo and alkoxy groups in a controlled manner (Idris et al., 2000).
Aplicaciones Científicas De Investigación
Sophisticated Analytical Techniques for Pharmaceutical Compounds
Research on analytical methods for pharmaceutical compounds, such as Empagliflozin, demonstrates the importance of sophisticated analytical techniques in determining the composition and purity of complex organic molecules. Such methodologies could be crucial in studying the compound , emphasizing the need for high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UPLC), and other advanced analytical techniques for accurate quantification and analysis (Danao, 2021).
Neuropharmacology and Neuroprotective Agents
The neuroprotective properties of compounds, such as YM872, suggest that complex organic molecules can have significant biological activities, including acting as potent receptor antagonists. The study of such molecules involves detailed in vitro and in vivo pharmacological evaluations, highlighting the potential of the compound for applications in neuroprotection or other therapeutic areas (Takahashi et al., 2006).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is crucial in understanding the therapeutic potential of compounds. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests provide insights into the antioxidant properties of complex molecules. These methodologies could be relevant in assessing the potential health benefits of the compound , especially if antioxidant activity is a key area of interest (Munteanu & Apetrei, 2021).
Sustainable Solvent Use in Extraction Processes
Research on sustainable solvents, such as 2-methyloxolane (2-MeOx) for natural product extraction, underscores the importance of environmentally friendly methodologies in the extraction and analysis of organic compounds. Such approaches could be applied to the extraction and purification processes of the compound , ensuring that research practices are sustainable and environmentally conscious (Rapinel et al., 2020).
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-NDMRNNIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456432 |
Source


|
| Record name | FT-0663746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
CAS RN |
4753-07-5 |
Source


|
| Record name | FT-0663746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
